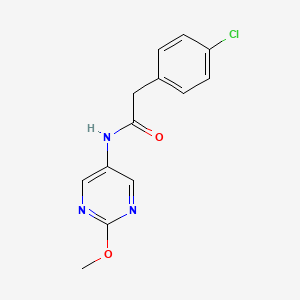

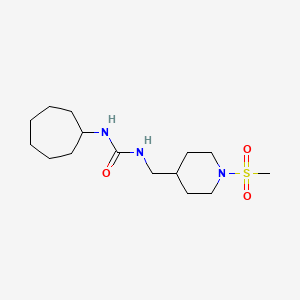

![molecular formula C14H23NO4 B2492334 O7-叔丁基 O2-乙基 内-7-氮杂双环[2.2.1]庚烷-2,7-二羧酸甲酯 CAS No. 239089-81-7](/img/structure/B2492334.png)

O7-叔丁基 O2-乙基 内-7-氮杂双环[2.2.1]庚烷-2,7-二羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azabicyclo[2.2.1]heptane derivatives involves multiple steps, including key reactions like tandem Wittig/Michael reactions, iodosulfonamidation reactions, and transannular alkylation steps. For example, a glutamic acid analogue of 7-azabicyclo[2.2.1]heptane was synthesized from L-serine through a series of steps culminating in the formation of tert-butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate (Hart & Rapoport, 1999).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. The crystal structure analysis revealed a monoclinic space group and detailed the dimensions and angles within the molecule, indicating the presence of two diastereomers in a 1:1 ratio (Moriguchi et al., 2014).

Chemical Reactions and Properties

Azabicyclo[2.2.1]heptane derivatives undergo various chemical reactions, including nucleophilic substitutions facilitated by neighboring group participation. These reactions enable the functionalization at different positions of the bicyclic framework, opening pathways to novel derivatives with diverse chemical properties (Malpass & White, 2004).

科学研究应用

合成谷氨酸类似物

- 研究人员Hart和Rapoport(1999年)使用7-azabicyclo[2.2.1]庚烷从L-丝氨酸合成了一种谷氨酸类似物。这种合成涉及多个步骤,包括通过跨环烷基化形成[2.2.1]环系统,展示了该化合物作为氨基酸类似物支架的潜力(Hart & Rapoport, 1999)。

可扩展合成环己二胺衍生物

- Pandey,Dey和Fernandes(2013年)报道了一种可扩展的方法,用于合成对映纯的顺式-1,2-环己二胺和7-azabicyclo[2.2.1]庚烷-2-胺。这突显了这些化合物在大规模合成应用中的实用性(Pandey, Dey, & Fernandes, 2013)。

糖苷酶抑制剂和肽类类似物

- Moreno‐Vargas,Schütz,Scopelliti和Vogel(2003年)使用7-azabicyclo[2.2.1]庚烷衍生物作为糖苷酶抑制剂和肽类类似物的新非肽分子支架。这种应用展示了该化合物在药物化学中的多功能性(Moreno‐Vargas等,2003)。

哌啶类化合物的制备

- Harmsen,Sydnes,Törnroos和Haug(2011年)描述了使用7-氧-3-azabicyclo[4.1.0]庚烷合成3-羟基哌啶的合成路线。这种合成途径为取代哌啶提供了新的支架,展示了该化合物在有机合成中的潜力(Harmsen, Sydnes, Törnroos, & Haug, 2011)。

用于千克级生产的高效合成

- Maton及其同事(2010年)开发了一种高效可扩展的路线,用于合成对映纯的3-azabicyclo[4.1.0]庚烷-3-羧酸酯。这种方法论展示了该化合物在大规模生产中的适用性(Maton et al., 2010)。

属性

IUPAC Name |

7-O-tert-butyl 2-O-ethyl (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)10-8-9-6-7-11(10)15(9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESNGXUQCAJWNN-MXWKQRLJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CCC1N2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]2CC[C@@H]1N2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)

![[4-(4,6-Dimethylpyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2492252.png)

![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)

![Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2492259.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2492270.png)

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)